Fructone

Descripción

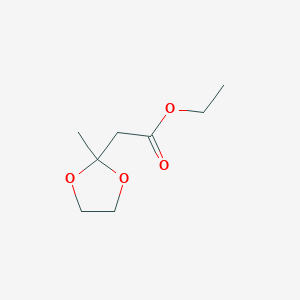

Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 2-(2-methyl-1,3-dioxolan-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-3-10-7(9)6-8(2)11-4-5-12-8/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWEOGMYZFCHQNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1(OCCO1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3041241 | |

| Record name | 1,3-Dioxolane-2-acetic acid, 2-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear colourless liquid; Strong fruity apple green sweet woody aroma | |

| Record name | 1,3-Dioxolane-2-acetic acid, 2-methyl-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl acetoacetate ethyleneglycol ketal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1947/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Very slightly soluble in water, Soluble (in ethanol) | |

| Record name | Ethyl acetoacetate ethyleneglycol ketal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1947/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.083-1.091 (20°) | |

| Record name | Ethyl acetoacetate ethyleneglycol ketal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1947/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

6413-10-1 | |

| Record name | Fructone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6413-10-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl acetoacetate ethyleneglycol ketal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006413101 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6413-10-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6537 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Dioxolane-2-acetic acid, 2-methyl-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Dioxolane-2-acetic acid, 2-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-methyl-1,3-dioxolane-2-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.467 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL ACETOACETATE ETHYLENEGLYCOL KETAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G5EXI4NID0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Fructone chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fructone, chemically known as ethyl (2-methyl-1,3-dioxolan-2-yl)acetate, is a widely utilized fragrance and flavoring agent prized for its sweet, fruity, apple-like aroma with nuances of pineapple and strawberry.[1][2] This technical guide provides an in-depth overview of this compound's chemical structure, physicochemical properties, synthesis, and applications. Detailed experimental protocols for its synthesis are provided, along with a visualization of the synthetic workflow.

Chemical Structure and Identification

This compound is a ketal derived from the condensation of ethyl acetoacetate and ethylene glycol.[1] Its structure features a 1,3-dioxolane ring, which contributes to its stability and unique organoleptic properties.

DOT Script for this compound Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Chemical Identification

| Identifier | Value |

| IUPAC Name | Ethyl (2-methyl-1,3-dioxolan-2-yl)acetate[1][3] |

| Synonyms | Apple Ketal, Applinal, Ethyl 2-(2-methyl-1,3-dioxolan-2-yl)acetate, Ethyl acetoacetate ethylene glycol ketal[1][3][4][5] |

| CAS Number | 6413-10-1[1][3][4] |

| EC Number | 229-114-0[1][3] |

| FEMA Number | 4477[3][6] |

| Molecular Formula | C₈H₁₄O₄[3][4][6] |

| Molecular Weight | 174.19 g/mol [4][7] |

| InChI Key | XWEOGMYZFCHQNT-UHFFFAOYSA-N[4][6] |

| Canonical SMILES | CCOC(=O)CC1(C)OCCO1[6] |

Physicochemical and Safety Properties

This compound is a colorless liquid with a characteristic fruity odor.[3][6] It is soluble in alcohol and sparingly soluble in water.[3]

Table 2: Physicochemical Properties

| Property | Value |

| Appearance | Colorless transparent liquid[3][6] |

| Odor | Fresh, fruity, apple-like[1][3][6] |

| Boiling Point | 212 °C (1 atm)[3] |

| Freezing Point | Below -78 °C[3] |

| Density | 1.08 g/mL (at 20 °C)[3] |

| Refractive Index | 1.428 - 1.435 (at 20°C)[3] |

| Flash Point | 92 °C (Closed cup)[3] |

| Dynamic Viscosity | 3.52 mPa·s (at 20 °C)[3] |

| Solubility | Soluble in alcohol, sparsely soluble in water[3] |

Table 3: Safety Information

| Hazard Statement | Code |

| Causes skin irritation | H315[8] |

| Causes serious eye irritation | H319[8] |

| May cause respiratory irritation | H335[8] |

| Signal Word | Warning[8] |

| GHS Pictogram | GHS07 (Exclamation mark)[8] |

Synthesis of this compound

This compound is synthesized via the acid-catalyzed acetalization reaction between ethyl acetoacetate and ethylene glycol.[9] The reaction is an equilibrium process, and to drive it towards the product, water is typically removed as it is formed, often using a Dean-Stark apparatus with an azeotrope-forming solvent like toluene or cyclohexane.[9][10]

General Reaction Scheme

DOT Script for this compound Synthesis Reaction:

Caption: General reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a synthesis of procedures described in the literature.[10][11]

Materials:

-

Ethyl acetoacetate (0.3 mol)

-

Ethylene glycol (0.9 mol)

-

p-Toluenesulfonic acid monohydrate (catalytic amount, e.g., 0.2 g)

-

Toluene (200 mL)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Saturated brine solution

Equipment:

-

500 mL three-necked round-bottom flask

-

Mechanical stirrer

-

Thermometer

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: Assemble the 500 mL three-necked flask with the mechanical stirrer, thermometer, Dean-Stark apparatus, and reflux condenser.

-

Charging Reactants: To the flask, add ethyl acetoacetate (0.3 mol), ethylene glycol (0.9 mol), and toluene (200 mL).[10]

-

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.2 g) to the reaction mixture.[10]

-

Azeotropic Reflux: Heat the mixture to reflux using the heating mantle. The water generated during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene.[10] Continue the reflux until no more water is collected in the trap (typically 2-3 hours).[9][11]

-

Reaction Quenching and Workup:

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a saturated brine solution.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

-

Solvent Removal: Filter the drying agent and remove the toluene under reduced pressure using a rotary evaporator.[10]

-

Purification: Purify the crude product by vacuum distillation. Collect the fraction boiling at 96-99 °C.[10] The expected yield is typically high, around 85-95%.[11][12]

DOT Script for Experimental Workflow:

Caption: Experimental workflow for the synthesis of this compound.

Applications

This compound's primary application is in the flavor and fragrance industry.[6][7] Its pleasant, long-lasting fruity scent makes it a valuable component in:

-

Perfumery: Used to impart fruity and sweet notes in fine fragrances.[13][14] It blends well with floral and other fruity accords.[6]

-

Personal Care Products: Incorporated into shampoos, soaps, lotions, and other cosmetics to enhance their fragrance profiles.[3][6]

-

Food and Beverages: Utilized as a flavoring agent.[7]

Biological Activity

This compound is primarily recognized for its sensory properties rather than significant biological or pharmacological activities. As a fragrance ingredient, its safety is assessed by organizations like the Research Institute for Fragrance Materials (RIFM).

Conclusion

This compound is a commercially important aroma chemical with a well-established synthesis and a range of applications in the flavor and fragrance sector. Its straightforward and high-yielding synthesis makes it an accessible compound for both industrial production and academic research. The detailed protocols and data presented in this guide provide a comprehensive resource for professionals working with this versatile molecule.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. apple ketal, 6413-10-1 [thegoodscentscompany.com]

- 3. This compound,99%,Flavor and Fragrance use - FORU Chemtech [foruchem.com]

- 4. This compound - Protheragen [protheragen.ai]

- 5. Buy this compound for Perfumery - Evocative Perfumes [evocativeperfumes.com]

- 6. Apple Scetal (this compound) Online | Apple Scetal (this compound) Manufacturer and Suppliers [scimplify.com]

- 7. Ethyl acetoacetate ethyleneglycol ketal | C8H14O4 | CID 80865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. warshel.com [warshel.com]

- 9. revues.imist.ma [revues.imist.ma]

- 10. This compound | 6413-10-1 [chemicalbook.com]

- 11. scilit.com [scilit.com]

- 12. Highly Efficient Procedure for the Synthesis of this compound Fragrance Using a Novel Carbon based Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ScenTree - this compound® (CAS N° 6413-10-1) [scentree.co]

- 14. fraterworks.com [fraterworks.com]

An In-depth Technical Guide to the Physicochemical Properties of Ethyl (2-methyl-1,3-dioxolan-2-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl (2-methyl-1,3-dioxolan-2-yl)acetate, commonly known as Fructone, is a synthetic aroma compound valued for its pleasant, fruity, apple-like scent.[1] While its primary application lies within the fragrance and flavor industries, a thorough understanding of its physicochemical properties is essential for quality control, formulation development, and safety assessment. This technical guide provides a comprehensive overview of the core physicochemical characteristics of Ethyl (2-methyl-1,3-dioxolan-2-yl)acetate, complete with detailed experimental protocols for their determination and a logical workflow for its synthesis and characterization.

Chemical Identity and Structure

-

IUPAC Name: ethyl 2-(2-methyl-1,3-dioxolan-2-yl)acetate

-

Synonyms: this compound, Apple Ketal, Applinal, 2-Methyl-1,3-dioxolane-2-acetic acid ethyl ester

-

CAS Number: 6413-10-1

-

Molecular Formula: C₈H₁₄O₄

-

Molecular Weight: 174.19 g/mol

Physicochemical Properties

The physicochemical properties of Ethyl (2-methyl-1,3-dioxolan-2-yl)acetate are summarized in the tables below. These parameters are critical for predicting its behavior in various solvents, its volatility, and its stability under different conditions.

Table 1: Core Physicochemical Data

| Property | Value | Reference |

| Molecular Weight | 174.19 g/mol | [Calculated] |

| Boiling Point | ~208-215 °C at 760 mmHg | |

| Density | ~1.1 g/cm³ | |

| Refractive Index (n_D) | ~1.428 - 1.435 at 20°C | |

| Flash Point | ~81-92 °C | |

| LogP (o/w) | ~0.68 - 0.8 | |

| Water Solubility | ~124.8 g/L at 20°C |

Table 2: Spectroscopic Data Identifiers

| Spectroscopic Technique | Characteristic Features |

| Mass Spectrometry (MS) | Base peak and molecular ion peak can be identified for structural confirmation. |

| ¹H NMR Spectroscopy | Characteristic shifts for ethyl and dioxolane protons. |

| ¹³C NMR Spectroscopy | Distinct signals for carbonyl, quaternary, and other carbon atoms. |

| Infrared (IR) Spectroscopy | Strong C=O stretch (ester), C-O stretches.[2][3] |

Synthesis and Characterization Workflow

The synthesis of Ethyl (2-methyl-1,3-dioxolan-2-yl)acetate is typically achieved through the acid-catalyzed acetalization of ethyl acetoacetate with ethylene glycol.[4] The following diagram illustrates the general workflow from synthesis to characterization.

Caption: Synthesis and Characterization Workflow.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and determination of the key physicochemical properties of Ethyl (2-methyl-1,3-dioxolan-2-yl)acetate.

Synthesis of Ethyl (2-methyl-1,3-dioxolan-2-yl)acetate

This protocol is adapted from established procedures for the acetalization of β-keto esters.[4]

Materials:

-

Ethyl acetoacetate

-

Ethylene glycol

-

p-Toluenesulfonic acid (p-TsOH) or other suitable acid catalyst

-

Toluene or cyclohexane (as azeotroping agent)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, Dean-Stark apparatus, reflux condenser, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add ethyl acetoacetate (1.0 eq), ethylene glycol (1.2 eq), a catalytic amount of p-toluenesulfonic acid (0.01-0.05 eq), and toluene (or cyclohexane) to fill the Dean-Stark trap and about half the volume of the flask.

-

Heat the mixture to reflux. The water formed during the reaction will be removed azeotropically and collected in the Dean-Stark trap.

-

Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when the theoretical amount of water has been collected.

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by vacuum distillation to obtain pure Ethyl (2-methyl-1,3-dioxolan-2-yl)acetate.

Determination of Boiling Point

The boiling point is determined at atmospheric pressure using a distillation apparatus or a micro-boiling point method.[5][6][7]

Materials:

-

Pure Ethyl (2-methyl-1,3-dioxolan-2-yl)acetate

-

Distillation apparatus (flask, condenser, thermometer, receiving flask) or Thiele tube and capillary tubes

-

Heating source (heating mantle or oil bath)

-

Boiling chips

Procedure (Distillation Method):

-

Assemble a simple distillation apparatus with a small distilling flask, a condenser, a thermometer, and a receiving flask.

-

Place a small volume of the purified liquid and a few boiling chips into the distilling flask.

-

Position the thermometer so that the top of the bulb is level with the bottom of the side-arm of the distilling flask.

-

Heat the flask gently.

-

Record the temperature at which the liquid is actively boiling and a steady stream of condensate is collected. This temperature range is the boiling point.

Determination of Density

The density is determined by measuring the mass of a known volume of the liquid.[8][9]

Materials:

-

Pure Ethyl (2-methyl-1,3-dioxolan-2-yl)acetate

-

Pycnometer or a precise graduated cylinder (e.g., 10 mL)

-

Analytical balance

Procedure:

-

Measure the mass of a clean, dry pycnometer (or graduated cylinder).

-

Fill the pycnometer with the liquid, ensuring there are no air bubbles, and measure the mass again.

-

The volume of the pycnometer is known or can be calibrated with a liquid of known density (e.g., deionized water).

-

Calculate the density using the formula: Density = (mass of liquid) / (volume of liquid).

-

Perform the measurement at a controlled temperature, as density is temperature-dependent.

Determination of Refractive Index

The refractive index is measured using a refractometer, typically at the sodium D-line (589 nm) and at a standard temperature (e.g., 20°C).[10][11][12][13][14]

Materials:

-

Pure Ethyl (2-methyl-1,3-dioxolan-2-yl)acetate

-

Abbe refractometer

-

Constant temperature water bath (optional, for precise temperature control)

-

Soft lens paper and a suitable solvent (e.g., ethanol or acetone) for cleaning

Procedure:

-

Calibrate the refractometer using a standard of known refractive index.

-

Clean the prism surfaces of the refractometer with a soft tissue and a suitable solvent.

-

Apply a few drops of the sample onto the lower prism.

-

Close the prisms and allow the sample to spread into a thin film.

-

Adjust the light source and focus the eyepiece to observe a clear boundary between the light and dark fields.

-

Align the boundary with the crosshairs in the eyepiece.

-

Read the refractive index from the scale. Record the temperature at which the measurement was taken.

Spectroscopic Characterization

The following outlines the general procedures for obtaining spectroscopic data for structural confirmation.

4.5.1. Infrared (IR) Spectroscopy [15][16][17]

-

Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer.

-

Sample Preparation: A thin film of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

-

Expected Key Absorptions: A strong, sharp peak around 1735-1750 cm⁻¹ corresponding to the C=O stretch of the ester, and strong C-O stretching bands in the 1300-1000 cm⁻¹ region.[2]

4.5.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: NMR Spectrometer (e.g., 300 MHz or higher).

-

Sample Preparation: A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard.

-

Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired.

-

Expected ¹H NMR Signals: Signals corresponding to the ethyl group (a quartet and a triplet), the methyl group on the dioxolane ring (a singlet), the methylene protons of the acetate group (a singlet), and the methylene protons of the dioxolane ring (a multiplet).

-

Expected ¹³C NMR Signals: Resonances for the carbonyl carbon, the quaternary carbon of the dioxolane ring, and the various other carbon atoms in the molecule.

4.5.3. Mass Spectrometry (MS) [18]

-

Instrumentation: Mass Spectrometer, often coupled with a Gas Chromatograph (GC-MS).

-

Sample Introduction: The sample is injected into the GC, which separates it from any impurities before it enters the mass spectrometer.

-

Ionization: Electron Ionization (EI) is commonly used.

-

Data Analysis: The resulting mass spectrum will show the molecular ion peak (M⁺) and a characteristic fragmentation pattern that can be used to confirm the structure of the molecule.

Logical Relationships in Characterization

The characterization process follows a logical progression where each technique provides complementary information to build a complete profile of the compound.

References

- 1. ethyl 2-(2-methyl-1,3-dioxolan-2-yl)acetate (6413-10-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. revues.imist.ma [revues.imist.ma]

- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. matestlabs.com [matestlabs.com]

- 9. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 10. youtube.com [youtube.com]

- 11. davjalandhar.com [davjalandhar.com]

- 12. chemconnections.org [chemconnections.org]

- 13. faculty.weber.edu [faculty.weber.edu]

- 14. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 15. benchchem.com [benchchem.com]

- 16. purdue.edu [purdue.edu]

- 17. amherst.edu [amherst.edu]

- 18. dev.spectrabase.com [dev.spectrabase.com]

Spectroscopic Data of Fructone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Fructone (ethyl 2-(2-methyl-1,3-dioxolan-2-yl)acetate), a key fragrance and flavoring agent. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of this compound. Both ¹H and ¹³C NMR data are presented below.

¹H NMR Data

A predicted ¹H NMR spectrum of this compound reveals key proton environments within the molecule. The data, typically acquired in deuterated chloroform (CDCl₃) on a 400 MHz spectrometer, is summarized in Table 1.[1]

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 1.15 | Triplet (t) | 3H | -OCH₂CH ₃ |

| 1.39 | Singlet (s) | 3H | -C(CH₃)- |

| 2.88 | Singlet (s) | 2H | -CH ₂COO- |

| 3.90 | Multiplet (m) | 4H | -OCH ₂CH ₂O- |

| 4.13 | Quartet (q) | 2H | -OCH ₂CH₃ |

¹³C NMR Data

The ¹³C NMR spectrum of this compound, also typically recorded in CDCl₃, shows eight distinct carbon signals, consistent with the molecule's structure. An Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) experiment can be used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. A ¹³C-APT NMR spectrum confirms the presence of these signals.[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| 14.1 | CH₃ | -OCH₂C H₃ |

| 24.2 | CH₃ | -C(C H₃)- |

| 44.5 | CH₂ | -C H₂COO- |

| 60.5 | CH₂ | -OC H₂CH₃ |

| 64.3 | CH₂ | -OC H₂C H₂O- |

| 109.5 | C | -C (CH₃)- |

| 170.8 | C | -C OO- |

Experimental Protocol for NMR Spectroscopy

Sample Preparation: A sample for NMR analysis is typically prepared by dissolving approximately 15-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).[1] The solution is then transferred to a 5 mm NMR tube.

Instrumentation and Parameters:

-

Spectrometer: Bruker Avance 400 or equivalent.

-

Frequency: 400 MHz for ¹H and 100 MHz for ¹³C.[1]

-

Solvent: CDCl₃.[1]

-

Internal Standard: Tetramethylsilane (TMS) at 0 ppm.

-

Pulse Programs: Standard pulse sequences for ¹H, ¹³C, and DEPT/APT experiments are utilized.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in this compound. The spectrum is characterized by strong absorption bands corresponding to the ester carbonyl group and C-O bonds.

IR Data

The characteristic IR absorption peaks for this compound are presented in Table 3. This data is often obtained from a neat liquid sample using an Attenuated Total Reflectance (ATR) accessory.[1]

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2984, 2890 | Medium | C-H stretching |

| 1736 | Strong | C=O stretching (ester) |

| 1370 | Medium | C-H bending |

| 1049 | Strong | C-O stretching |

Experimental Protocol for IR Spectroscopy

Sample Preparation: For Attenuated Total Reflectance (ATR)-FTIR, a small drop of neat this compound is placed directly onto the ATR crystal. Alternatively, a spectrum can be obtained by placing a thin film of the liquid between two potassium bromide (KBr) plates.

Instrumentation and Parameters:

-

Spectrometer: Shimadzu IR Affinity-1 FT-IR spectrometer or equivalent.[1]

-

Accessory: ATR accessory with a diamond or zinc selenide crystal.

-

Scan Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation. Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of volatile compounds like this compound.

Mass Spectral Data

Under Electron Ionization (EI), this compound undergoes fragmentation. The key mass-to-charge ratios (m/z) are listed in Table 4.

Table 4: Mass Spectrometry Data for this compound (Electron Ionization)

| m/z | Relative Intensity | Assignment |

| 174 | Low | [M]⁺ (Molecular Ion) |

| 159 | Moderate | [M - CH₃]⁺ |

| 87 | 100 (Base Peak) | [C₄H₇O₂]⁺ |

| 43 | High | [C₂H₃O]⁺ |

The base peak at m/z 87 is a characteristic fragment of this compound.

Experimental Protocol for GC-MS

Sample Preparation: A dilute solution of this compound in a volatile organic solvent, such as dichloromethane or ethyl acetate, is prepared for injection into the GC-MS system.

Instrumentation and Parameters:

-

Gas Chromatograph: Agilent 7890A GC or equivalent.

-

Mass Spectrometer: Agilent 5975C MS or equivalent.

-

Ionization Method: Electron Ionization (EI) at 70 eV.

-

Column: A non-polar capillary column, such as a 30 m x 0.25 mm HP-5MS.

-

Carrier Gas: Helium at a constant flow rate.

-

Temperature Program: A temperature gradient is typically used, for example, starting at 60°C and ramping up to 280°C.

-

Mass Range: Scanned from m/z 40 to 350.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Synthesis Mechanism and Kinetics of Fructone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis mechanism and kinetics of Fructone (ethyl 2,2-dimethyl-1,3-dioxolane-4-acetate), a key fragrance ingredient and versatile building block in organic synthesis. This document details the prevalent synthesis routes, reaction kinetics, and experimental protocols, supported by quantitative data and visual diagrams to facilitate understanding and application in research and development.

Core Synthesis Mechanism: Acid-Catalyzed Acetalization

The most common and industrially relevant method for synthesizing this compound is the acid-catalyzed acetalization (or ketalization) of ethyl acetoacetate with ethylene glycol.[1][2] This reaction involves the protection of the ketone group of ethyl acetoacetate through the formation of a cyclic ketal, specifically a 1,3-dioxolane ring.[3][4]

The reaction is an equilibrium process, and to drive it towards the formation of this compound, the water produced as a by-product is continuously removed from the reaction mixture.[1][5] This is typically achieved by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene or cyclohexane.[5][6]

The mechanism proceeds via the following key steps:

-

Protonation of the Carbonyl Oxygen: The acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid) protonates the carbonyl oxygen of the ketone group in ethyl acetoacetate, making the carbonyl carbon more electrophilic.[1]

-

Nucleophilic Attack by Ethylene Glycol: The first hydroxyl group of ethylene glycol acts as a nucleophile and attacks the activated carbonyl carbon, forming a hemiacetal intermediate.[1]

-

Proton Transfer and Water Elimination: A proton transfer occurs, followed by the elimination of a water molecule to form a resonance-stabilized carbocation.[1]

-

Intramolecular Cyclization: The second hydroxyl group of the ethylene glycol moiety then attacks the carbocation in an intramolecular fashion, leading to the formation of the five-membered 1,3-dioxolane ring.[1]

-

Deprotonation: Finally, deprotonation of the resulting oxonium ion regenerates the acid catalyst and yields the final product, this compound.

Kinetics of this compound Synthesis

The synthesis of this compound is a reversible reaction, and its rate is influenced by several factors, including temperature, catalyst concentration, and the molar ratio of reactants.

Effect of Reaction Parameters

Systematic studies have demonstrated the following kinetic trends:

-

Temperature: Increasing the reaction temperature generally increases the rate of this compound formation by providing the necessary activation energy for the reaction.[1][6] However, excessively high temperatures can lead to the formation of by-products.[6] The optimal temperature is often found to be around 78°C.[1][7]

-

Catalyst Concentration: The reaction rate is dependent on the concentration of the acid catalyst. A higher catalyst loading generally leads to a faster reaction rate.[6] However, an excessive amount of catalyst can complicate the purification process and may not proportionally increase the yield.[6]

-

Reactant Molar Ratio: Employing an excess of ethylene glycol can shift the equilibrium towards the product side, thereby increasing the yield of this compound.[1] A common molar ratio of ethyl acetoacetate to ethylene glycol is 1:2 or 1:3.[1][3]

-

Reaction Time: The yield of this compound increases with reaction time, eventually reaching a plateau as the reaction approaches equilibrium.[1][6] Optimal reaction times are typically in the range of 2 to 3 hours under optimized conditions.[1][3]

Quantitative Kinetic Data

While a detailed kinetic model with specific rate constants for this compound synthesis is not extensively reported in the literature, studies on similar acetalization reactions suggest that the reaction can be described by pseudo-homogeneous kinetic models.[5] The following tables summarize the impact of various parameters on this compound yield as reported in different studies.

Table 1: Effect of Temperature on this compound Yield

| Catalyst | Ethyl Acetoacetate : Ethylene Glycol Ratio | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| H₂SO₄ | 1 : 2 | 74 | 2 | 85.85 | [1] |

| H₂SO₄ | 1 : 2 | 78 | 2 | 87.97 | [1] |

| H₂SO₄ | 1 : 2 | 82 | 2 | 84.93 | [1] |

| Phosphotungstic Acid | 1 : 3 | 75 | 2 | 80.04 | [6] |

| Phosphotungstic Acid | 1 : 3 | 78 | 2 | 90.97 | [6] |

| Phosphotungstic Acid | 1 : 3 | 81 | 2 | 94.12 | [6] |

Table 2: Effect of Reactant Molar Ratio on this compound Yield

| Catalyst | Temperature (°C) | Ethyl Acetoacetate : Ethylene Glycol Ratio | Reaction Time (h) | Yield (%) | Reference |

| H₂SO₄ | 78 | 1 : 1.5 | 2 | - | [1] |

| H₂SO₄ | 78 | 1 : 2 | 2 | 87.07 | [1][7] |

| H₂SO₄ | 78 | 1 : 3 | 2 | - | [1] |

| Phosphotungstic Acid | 78 | 1 : 1.5 | 3 | - | [3] |

| Phosphotungstic Acid | 78 | 1 : 2 | 3 | - | [3] |

| Phosphotungstic Acid | 78 | 1 : 3 | 3 | 93.42 | [3] |

Table 3: Effect of Catalyst Loading on this compound Yield

| Catalyst | Temperature (°C) | Ethyl Acetoacetate : Ethylene Glycol Ratio | Catalyst Amount (mmol) | Reaction Time (h) | Yield (%) | Reference |

| Phosphotungstic Acid | 78 | 1 : 3 | 0.125 | 2 | 73.12 | [6] |

| Phosphotungstic Acid | 78 | 1 : 3 | 0.25 | 2 | - | [6] |

| Phosphotungstic Acid | 78 | 1 : 3 | 0.5 | 2 | - | [6] |

| Phosphotungstic Acid | 78 | 1 : 3 | 1.0 | 2 | - | [6] |

| Phosphotungstic Acid | 78 | 1 : 3 | 2.0 | 2 | 95.45 | [6] |

Table 4: Effect of Reaction Time on this compound Yield

| Catalyst | Temperature (°C) | Ethyl Acetoacetate : Ethylene Glycol Ratio | Reaction Time (h) | Yield (%) | Reference |

| H₂SO₄ | 78 | 1 : 2 | 1 | - | [1] |

| H₂SO₄ | 78 | 1 : 2 | 2 | 87.07 | [1] |

| H₂SO₄ | 78 | 1 : 2 | 3 | - | [1] |

| H₂SO₄ | 78 | 1 : 2 | 4 | - | [1] |

| Phosphotungstic Acid | 78 | 1 : 3 | 0.5 - 4 | (Data in referenced graph) | [6] |

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis of this compound. Below are representative protocols using different acid catalysts.

Synthesis using p-Toluenesulfonic Acid (p-TSA)

This protocol is a common laboratory-scale synthesis method.

Materials:

-

Ethyl acetoacetate

-

Ethylene glycol

-

p-Toluenesulfonic acid monohydrate

-

Toluene

-

2 M Sodium hydroxide solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

Apparatus:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Set up a Dean-Stark apparatus with a round-bottom flask and a reflux condenser.

-

To the round-bottom flask, add ethyl acetoacetate (e.g., 70.0 mmol), ethylene glycol (e.g., 73.5 mmol, 1.05 equiv.), p-toluenesulfonic acid monohydrate (e.g., 50 mg), and toluene (e.g., 40 mL).[6]

-

Heat the mixture to reflux and collect the water in the Dean-Stark trap. Continue refluxing for approximately 45-60 minutes or until no more water is collected.[6]

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with 2 M sodium hydroxide solution and brine.[6]

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.[6]

-

The product can be further purified by vacuum distillation.

Synthesis using Sulfuric Acid (H₂SO₄)

This method utilizes sulfuric acid as a strong acid catalyst.

Materials:

-

Ethyl acetoacetate

-

Ethylene glycol

-

Concentrated sulfuric acid

-

Cyclohexane

-

10% Sodium hydroxide solution

-

Anhydrous sodium sulfate

Apparatus:

-

Same as for the p-TSA method.

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, combine ethyl acetoacetate (e.g., 0.1 mol), ethylene glycol (e.g., 0.2 mol), concentrated sulfuric acid (e.g., 0.006 mol), and cyclohexane (e.g., 20 mL).[1]

-

Heat the mixture to reflux (approximately 78°C) for about 2 hours, collecting the water-cyclohexane azeotrope in the Dean-Stark trap.[1]

-

After cooling, transfer the reaction mixture to a separatory funnel and neutralize with a 10% sodium hydroxide solution.[1]

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.[1]

-

Remove the cyclohexane solvent using a rotary evaporator to yield this compound.[1]

Synthesis using a Heterogeneous Catalyst (e.g., Phosphotungstic Acid)

The use of solid acid catalysts simplifies catalyst removal.

Materials:

-

Ethyl acetoacetate

-

Ethylene glycol

-

Phosphotungstic acid

-

Cyclohexane

-

10% Sodium hydroxide solution

-

10% Sodium chloride solution

-

Anhydrous sodium sulfate

Apparatus:

-

Three-neck flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating and stirring equipment

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a three-neck flask, combine ethyl acetoacetate (e.g., 0.1 mol), ethylene glycol (e.g., 0.3 mol), phosphotungstic acid (e.g., 1 mmol), and cyclohexane (e.g., 20 mL).[2]

-

Heat the mixture at 78°C for 3 hours with continuous stirring and azeotropic removal of water.[2]

-

After cooling, neutralize the mixture with a 10% NaOH solution to a pH of 8 in a separatory funnel.[2]

-

Wash the organic phase with a 10% NaCl solution.[2]

-

Dry the organic layer with anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation.[2]

Conclusion

The synthesis of this compound via acid-catalyzed acetalization of ethyl acetoacetate and ethylene glycol is a well-established and efficient method. The reaction mechanism is understood to proceed through a protonated intermediate followed by nucleophilic attack and cyclization. The kinetics of the reaction are significantly influenced by temperature, catalyst loading, and reactant ratios, with optimal conditions leading to high yields in relatively short reaction times. The experimental protocols can be adapted for various acid catalysts, including homogeneous and heterogeneous systems, offering flexibility in process design and optimization for research and industrial applications. This guide provides the fundamental knowledge required for the successful synthesis and further investigation of this compound.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of this compound from ethyl acetoacetate and ethylene glycol using phosphotungstic acid catalyst | Moroccan Journal of Chemistry [revues.imist.ma]

- 4. CN103044382A - Preparation method of this compound - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. revues.imist.ma [revues.imist.ma]

- 7. journal.unnes.ac.id [journal.unnes.ac.id]

An In-depth Technical Guide to the Thermal Stability and Degradation Pathways of Fructone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fructone, chemically known as ethyl 2-(2-methyl-1,3-dioxolan-2-yl)acetate, is a widely used fragrance and flavoring agent prized for its sweet, fruity, and apple-like aroma.[1][2] Its application in consumer products, food and beverages, and pharmaceuticals necessitates a thorough understanding of its thermal stability and potential degradation pathways.[3] High temperatures encountered during processing, storage, or in certain product applications can potentially lead to the degradation of this compound, impacting its sensory properties and potentially generating unknown compounds. This technical guide provides a comprehensive overview of the current understanding of the thermal stability of this compound, outlines detailed experimental protocols for its analysis, and proposes potential degradation pathways based on the chemistry of its functional groups.

While specific experimental data on the thermal analysis of this compound is not extensively available in peer-reviewed literature, this guide consolidates information on structurally related compounds and established analytical techniques to provide a robust framework for researchers.

Physicochemical Properties of this compound

A foundational understanding of this compound's physical and chemical properties is essential for interpreting its thermal behavior.

| Property | Value | Reference |

| Chemical Formula | C₈H₁₄O₄ | [1][4] |

| Molecular Weight | 174.19 g/mol | [1][3] |

| Boiling Point | 95 °C at 20 mmHg | [4] |

| Flash Point | 94 °C | [4] |

| Density | 1.085 g/cm³ | [4] |

| Appearance | Colorless liquid | [4] |

| Solubility | Very slightly soluble in water; soluble in alcohol and propylene glycol. | [5] |

Thermal Stability of this compound

Esters are known to undergo thermal decomposition at elevated temperatures, often through a six-centered elimination reaction to yield an alkene and a carboxylic acid.[3] Cyclic ketals, such as the 1,3-dioxolane ring in this compound, are generally stable to bases and nucleophiles but can be susceptible to acid-catalyzed hydrolysis, a reaction that can be accelerated by heat.

Proposed Degradation Pathways of this compound

In the absence of direct experimental evidence, the degradation pathways of this compound under thermal stress can be postulated based on the known reactivity of its functional groups. Two primary pathways are proposed:

-

Ester Pyrolysis: The ethyl ester group can undergo a unimolecular elimination reaction at high temperatures, leading to the formation of ethylene and the corresponding carboxylic acid.

-

Dioxolane Ring Opening: The 1,3-dioxolane ring can undergo fragmentation, potentially initiated by homolytic cleavage of a C-O or C-C bond within the ring at elevated temperatures. This can lead to the formation of various smaller volatile molecules.

These proposed pathways can be visualized as follows:

References

A Technical Guide to the Solubility of Fructone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fructone®, with the chemical name ethyl 2-(2-methyl-1,3-dioxolan-2-yl)acetate (CAS No. 6413-10-1), is a widely utilized fragrance ingredient prized for its sweet, fruity, apple-like aroma.[1] Its application spans cosmetics, personal care products, and as a flavoring agent. For formulation scientists and researchers, a thorough understanding of this compound's solubility in various organic solvents is paramount for ensuring product stability, efficacy, and sensory performance. This technical guide provides a comprehensive overview of the available solubility data for this compound, a detailed experimental protocol for its quantitative determination, and a logical workflow for solvent selection.

Core Properties of this compound

Before delving into its solubility, a summary of this compound's key physicochemical properties is presented below.

| Property | Value |

| Molecular Formula | C₈H₁₄O₄[2] |

| Molecular Weight | 174.19 g/mol [1] |

| Appearance | Colorless liquid[2] |

| Boiling Point | 90 °C[3] |

| Density | Approximately 1.08 g/mL (20°C) |

| Vapor Pressure | 1.08 hPa (20°C)[3] |

| Flash Point | 93.00 °C[3] |

| LogP (o/w) | 0.8 (at 35°C)[3] |

Solubility of this compound

The solubility of a fragrance material like this compound is critical for its incorporation into various product bases. While extensive quantitative data is not widely published, the following table summarizes the available information.

| Solvent | Temperature | Solubility | Classification |

| Water | 20°C | 124.8 g/L[3] | Slightly Soluble |

| Ethanol | Ambient | Data not available | Soluble[4] |

| Propylene Glycol | Ambient | Data not available | Soluble |

| Perfume Oils | Ambient | Data not available | Miscible |

Note: "Soluble" and "Miscible" are qualitative terms found in the literature. Quantitative determination is recommended for specific formulation needs.

Experimental Protocol: Determination of this compound Solubility

To address the lack of specific quantitative data, this section provides a detailed methodology for determining the solubility of this compound in a given organic solvent using the shake-flask method followed by gas chromatography (GC) analysis.

Principle

An excess amount of this compound is equilibrated with the solvent of interest at a controlled temperature. The saturated solution is then filtered, and the concentration of this compound in the clear supernatant is quantified using gas chromatography with an internal standard.

Materials and Equipment

-

This compound (analytical standard, >99.0% purity)

-

Solvent of interest (HPLC or analytical grade)

-

Internal Standard (e.g., diethyl phthalate, analytical grade)

-

Glass vials with screw caps and PTFE septa

-

Orbital shaker with temperature control

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

Gas chromatograph with a Flame Ionization Detector (GC-FID)

-

Appropriate GC column (e.g., DB-5 or equivalent)

-

Analytical balance

Procedure

1. Preparation of Calibration Standards: a. Prepare a stock solution of this compound in the solvent of interest at a known concentration (e.g., 10 mg/mL). b. Prepare a stock solution of the internal standard (IS) in the same solvent at a known concentration (e.g., 5 mg/mL). c. Create a series of calibration standards by adding varying known amounts of the this compound stock solution and a fixed amount of the IS stock solution to volumetric flasks and diluting to volume with the solvent. This will create standards with a range of this compound concentrations and a constant IS concentration.

2. Sample Preparation and Equilibration: a. Add an excess amount of this compound to a series of glass vials (in triplicate for each solvent). An amount that ensures undissolved this compound remains after equilibration is crucial. b. Add a known volume of the solvent of interest to each vial. c. Securely cap the vials. d. Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C) and shake at a moderate speed (e.g., 150 rpm) for 24-48 hours to ensure equilibrium is reached.

3. Sample Analysis: a. After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow undissolved material to settle. b. Carefully withdraw a sample from the clear supernatant using a syringe and filter it through a 0.45 µm syringe filter into a clean vial. c. Accurately dilute the filtered sample with the solvent of interest to a concentration that falls within the range of the prepared calibration curve. d. Add the internal standard to the diluted sample to the same final concentration as in the calibration standards. e. Inject the prepared calibration standards and samples into the GC-FID system.

4. Data Analysis: a. For each calibration standard, calculate the ratio of the peak area of this compound to the peak area of the internal standard. b. Plot a calibration curve of the peak area ratio (y-axis) against the known concentration of this compound (x-axis). c. Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value close to 1 indicates a good linear fit.[5] d. For each sample, calculate the ratio of the peak area of this compound to the peak area of the internal standard. e. Use the equation from the calibration curve to determine the concentration of this compound in the diluted sample. f. Calculate the original concentration of this compound in the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the tested solvent at the specified temperature.

Visualization of Methodologies

Experimental Workflow for Solubility Determination

The following diagram outlines the key steps in the experimental determination of this compound solubility.

Caption: Workflow for Determining this compound Solubility.

Logical Workflow for Solvent Selection

The selection of an appropriate solvent for this compound depends on several factors beyond just solubility. The diagram below presents a logical approach to this process.

Caption: Logical Workflow for this compound Solvent Selection.

Conclusion

This technical guide has synthesized the available solubility information for this compound and provided a robust experimental protocol for its quantitative determination in organic solvents. While qualitative data indicates good solubility in common cosmetic and fragrance solvents like ethanol and propylene glycol, the lack of specific quantitative values highlights the necessity for experimental determination for precise formulation development. The provided methodologies and workflows offer a practical framework for researchers and scientists to effectively work with this compound, ensuring the development of stable and high-performing products.

References

Fructone Derivatives: A Technical Guide to Their Potential Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fructone, chemically known as ethyl (2-methyl-1,3-dioxolan-2-yl)acetate, is a well-established fragrance ingredient prized for its apple-like aroma.[1] While this compound itself is primarily utilized in the flavor and fragrance industry, its core chemical structure, the 1,3-dioxolane ring, represents a versatile scaffold with significant potential in medicinal chemistry. This technical guide explores the landscape of this compound derivatives, with a primary focus on the biological activities exhibited by various substituted 1,3-dioxolanes. Although direct derivatization of this compound for therapeutic purposes is not extensively documented, the broader family of 1,3-dioxolane derivatives has demonstrated promising anticancer, antimicrobial, and anti-inflammatory properties. This whitepaper provides an in-depth overview of the synthesis, biological evaluation, and potential mechanisms of action of these compounds, offering valuable insights for researchers and professionals in drug discovery and development.

Introduction to this compound and the 1,3-Dioxolane Scaffold

This compound is a ketal derived from the condensation of ethyl acetoacetate and ethylene glycol.[1] Its synthesis is a well-established process, often employed in educational and industrial settings.[2][3][4][5] The key structural feature of this compound is the 1,3-dioxolane ring, a five-membered heterocyclic ether. This moiety is found in numerous natural and synthetic compounds and is recognized for its role as a pharmacophore, contributing to the biological activity of a molecule. The presence of two oxygen atoms in the 1,3-dioxolane ring can enhance ligand-target interactions through hydrogen bonding, thereby improving biological efficacy.[6][7]

Synthesis of this compound and its Derivatives

The synthesis of this compound is typically achieved through the acetalization reaction of ethyl acetoacetate with ethylene glycol in the presence of an acid catalyst.[4] Various catalysts have been employed to optimize this reaction, including sulfuric acid, p-toluenesulfonic acid (PTSA), and more novel carbon-based solid acids, with reported yields exceeding 95%.[5]

While the synthesis of this compound itself is well-documented, the synthesis of its direct derivatives for therapeutic applications is not a prominent area of research. However, the synthesis of a wide array of other 1,3-dioxolane derivatives has been extensively explored. A general approach involves the reaction of an aldehyde or ketone with a diol in the presence of a catalyst. For instance, a series of enantiomerically pure and racemic 1,3-dioxolanes were synthesized by reacting salicylaldehyde with various commercially available diols using Montmorillonite K10 as a catalyst.[8][9][10][11]

General Experimental Protocol for the Synthesis of 1,3-Dioxolane Derivatives

The following protocol is a generalized procedure based on the synthesis of salicylaldehyde-derived 1,3-dioxolanes.[8][9][10][11]

Materials:

-

Salicylaldehyde (or other suitable aldehyde/ketone)

-

Appropriate diol (e.g., (+)-Dibenzyl-L-tartrate, (R)-(+)-3-Benzyloxy-1,2-propanediol)

-

Montmorillonite K10 (catalyst)

-

Trimethyl orthoformate (TMOF) (optional, for activation of sterically hindered ketones)

-

Anhydrous solvent (e.g., dichloromethane, toluene)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

To a solution of the aldehyde or ketone in the chosen anhydrous solvent, add the diol and a catalytic amount of Montmorillonite K10.

-

For sterically hindered ketones, pre-activation with trimethyl orthoformate (TMOF) may be necessary before the addition of the diol and catalyst.

-

The reaction mixture is stirred at room temperature or heated under reflux, with the reaction progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the catalyst is removed by filtration.

-

The filtrate is washed with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired 1,3-dioxolane derivative.

Workflow for the Synthesis of 1,3-Dioxolane Derivatives

Caption: A generalized workflow for the synthesis of 1,3-dioxolane derivatives.

Potential Applications of this compound Derivatives (1,3-Dioxolanes)

Anticancer Activity

Several studies have highlighted the potential of 1,3-dioxolane derivatives as anticancer agents. These compounds have been shown to exhibit cytotoxicity against various cancer cell lines and to overcome multidrug resistance (MDR), a major challenge in cancer chemotherapy.[12]

A series of novel 2,2-diphenyl-1,3-dioxolane and 4,5-diphenyl-1,3-dioxolane derivatives were synthesized and evaluated for their ability to reverse MDR in human Caco-2 cells. Several of these compounds demonstrated better effects than established modulators like trifluoperazine at low concentrations.[12] The cytotoxic activity of these compounds was determined using the MTT assay.[12]

Furthermore, imidazole derivatives containing a 1,3-dioxolane moiety have been evaluated for their cytotoxic activity against GIST-T1 cell culture, with some compounds showing notable effects.[13]

Table 1: Anticancer Activity of Selected 1,3-Dioxolane Derivatives

| Compound Class | Cell Line | Activity | Reference |

| 2,2-diphenyl-1,3-dioxolanes | Human Caco-2 | Reversal of Multidrug Resistance | [12] |

| 4,5-diphenyl-1,3-dioxolanes | Human Caco-2 | Reversal of Multidrug Resistance | [12] |

| Imidazole-1,3-dioxolanes | GIST-T1 | Cytotoxicity | [13] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cell lines.

Materials:

-

Cancer cell line (e.g., Caco-2, GIST-T1)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Test compounds (1,3-dioxolane derivatives) dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Signaling Pathway Potentially Targeted by Anticancer 1,3-Dioxolane Derivatives

Caption: Inhibition of P-glycoprotein by 1,3-dioxolane derivatives to overcome multidrug resistance.

Antimicrobial Activity

A significant body of research has demonstrated the antibacterial and antifungal properties of 1,3-dioxolane derivatives. These compounds have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal species like Candida albicans.[1][8][9][10][11]

A study on newly synthesized chiral and racemic 1,3-dioxolanes revealed excellent activity against Staphylococcus aureus and Staphylococcus epidermidis, and significant antifungal activity against C. albicans.[8][9][10][11] The minimum inhibitory concentrations (MICs) were determined using the microdilution broth method.

Table 2: Antimicrobial Activity of Selected 1,3-Dioxolane Derivatives

| Bacterial/Fungal Strain | Compound Class | MIC Range (µg/mL) | Reference |

| Staphylococcus aureus | Salicylaldehyde-derived 1,3-dioxolanes | 625 - 1250 | [8] |

| Staphylococcus epidermidis | Salicylaldehyde-derived 1,3-dioxolanes | 625 - 1250 | [8] |

| Pseudomonas aeruginosa | Salicylaldehyde-derived 1,3-dioxolanes | 625 - 1250 | [8] |

| Enterococcus faecalis | Salicylaldehyde-derived 1,3-dioxolanes | 625 | [8] |

| Candida albicans | Salicylaldehyde-derived 1,3-dioxolanes | 156 - 1250 | [1] |

Experimental Protocol: Broth Microdilution Assay for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

-

Test compounds (1,3-dioxolane derivatives)

-

Standard antimicrobial agent (positive control)

-

Sterile 96-well microtiter plates

-

Inoculum suspension standardized to a specific turbidity (e.g., 0.5 McFarland standard)

Procedure:

-

Prepare serial twofold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include a growth control well (medium and inoculum) and a sterility control well (medium only).

-

Incubate the plates under appropriate conditions (e.g., 35°C for 24 hours for bacteria).

-

After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

Experimental Workflow for Antimicrobial Susceptibility Testing

References

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. revues.imist.ma [revues.imist.ma]

- 4. Synthesis of this compound from ethyl acetoacetate and ethylene glycol using phosphotungstic acid catalyst | Moroccan Journal of Chemistry [revues.imist.ma]

- 5. Highly Efficient Procedure for the Synthesis of this compound Fragrance Using a Novel Carbon based Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and biological activity of new 1,3-dioxolanes as potential antibacterial and antifungal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. semanticscholar.org [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Computational Insights into the Molecular Architecture of Fructone

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Fructone (ethyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate) is a key fragrance ingredient with a characteristic fruity, apple-like scent. Beyond its use in perfumery, the 1,3-dioxolane scaffold is of significant interest in medicinal chemistry and drug development due to its prevalence in biologically active molecules and its use as a chiral building block. Understanding the three-dimensional structure and conformational landscape of this compound at a molecular level is crucial for elucidating its structure-activity relationships, predicting its interactions with biological receptors, and designing novel derivatives with tailored properties. This technical guide provides an in-depth overview of the computational methodologies employed to study the molecular structure of this compound and its analogs, presenting a framework for its theoretical characterization.

Introduction

Computational chemistry provides a powerful lens through which to investigate the molecular properties of compounds like this compound. Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for accurately predicting molecular geometries, vibrational frequencies, and electronic properties. This guide will detail the established theoretical protocols for such investigations, drawing upon methodologies applied to this compound derivatives and structurally analogous 1,3-dioxolanes. The aim is to provide researchers with a comprehensive understanding of the computational approaches to characterize this compound's molecular structure.

Computational Methodologies

The accurate theoretical characterization of this compound's molecular structure relies on robust computational methods. The protocols outlined below are based on successful applications in the study of related 1,3-dioxolane systems and represent a reliable approach for obtaining high-quality theoretical data.

Geometry Optimization and Conformational Analysis

The first step in any computational study is to determine the most stable three-dimensional arrangement of atoms, known as the global minimum energy conformation. For a flexible molecule like this compound, which possesses several rotatable bonds, a thorough conformational analysis is essential.

Experimental Protocol:

-

Initial Structure Generation: The 2D structure of this compound is drawn and converted to a 3D structure using molecular modeling software.

-

Conformational Search: A systematic or stochastic conformational search is performed to identify various low-energy conformers. This can be achieved through molecular mechanics methods or, for greater accuracy, through semi-empirical or DFT-based potential energy surface scans. For this compound, key dihedral angles to scan would include those around the ester group and the attachment of the carboxylate group to the dioxolane ring.

-

Quantum Mechanical Optimization: The identified low-energy conformers are then subjected to full geometry optimization using Density Functional Theory (DFT). A commonly employed and well-validated level of theory for such molecules is the B3LYP functional combined with a comprehensive basis set such as 6-311++G(d,p) . This level of theory provides a good balance between accuracy and computational cost for organic molecules. In some studies on related structures, the B3LYP-D3(BJ)/6-31G* level of theory has also been utilized, particularly when considering dispersion interactions.

-

Frequency Calculations: Following optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies) and to obtain theoretical vibrational spectra.

Spectroscopic Properties Prediction

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data for validation of the theoretical model.

Experimental Protocol:

-

Vibrational Frequencies: Harmonic vibrational frequencies are obtained from the frequency calculations performed after geometry optimization. The calculated frequencies are often systematically scaled to better match experimental values. These theoretical spectra (Infrared and Raman) can aid in the assignment of experimental vibrational bands.

-

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the DFT level (e.g., B3LYP/6-311++G(d,p)). The optimized molecular geometry is used for these calculations. Calculated chemical shifts are typically referenced to a standard, such as tetramethylsilane (TMS), for direct comparison with experimental spectra.

Predicted Molecular Structure Data

The following tables summarize the types of quantitative data that are generated from the computational methodologies described above. While a complete, published computational dataset for this compound is not currently available, this section provides the framework for presenting such data. The values for bond lengths and angles would be derived from the optimized geometry of the global minimum energy conformer of this compound.

Table 1: Predicted Key Bond Lengths of this compound

| Bond | Predicted Length (Å) |

| C1-O2 | Data unavailable |

| O2-C3 | Data unavailable |

| C3-O4 | Data unavailable |

| O4-C1 | Data unavailable |

| C1-C5 | Data unavailable |

| C5-C(O)O | Data unavailable |

| C(O)-O(Et) | Data unavailable |

| O(Et)-C(Et) | Data unavailable |

| C3-C(Me1) | Data unavailable |

| C3-C(Me2) | Data unavailable |

Table 2: Predicted Key Bond Angles of this compound

| Angle | Predicted Angle (°) |

| O4-C1-O2 | Data unavailable |

| C1-O2-C3 | Data unavailable |

| O2-C3-O4 | Data unavailable |

| C3-O4-C1 | Data unavailable |

| O4-C1-C5 | Data unavailable |

| C1-C5-C(O) | Data unavailable |

| C5-C(O)-O(Et) | Data unavailable |

| C(O)-O(Et)-C(Et) | Data unavailable |

Table 3: Predicted Key Dihedral Angles of this compound

| Dihedral Angle | Predicted Angle (°) |

| O4-C1-C5-C(O) | Data unavailable |

| C1-C5-C(O)-O(Et) | Data unavailable |

| C5-C(O)-O(Et)-C(Et) | Data unavailable |

Visualization of Computational Workflow

The following diagram illustrates the logical workflow for the computational analysis of this compound's molecular structure.

Conclusion

Fructone isomers and their characterization

An In-depth Technical Guide to Fructone Isomers and Their Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, known formally as Ethyl (2-methyl-1,3-dioxolan-2-yl)acetate (CAS 6413-10-1), is a synthetic compound widely utilized in the flavor and fragrance industries for its characteristic fruity, apple-like aroma. It belongs to the class of ketals, synthesized from the reaction of a β-ketoester (ethyl acetoacetate) and a diol (ethylene glycol). While "this compound" typically refers to this specific molecule, the underlying chemical structure allows for a range of isomers, primarily by altering the diol component. These isomers, possessing unique physicochemical and sensory properties, are of significant interest for creating novel flavor and fragrance profiles.

This technical guide provides a comprehensive overview of this compound and its primary structural isomer, Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate. It details their synthesis, physicochemical properties, and characterization through modern analytical techniques. The document also presents relevant toxicological data, offering a safety profile essential for professionals in research and development.

This compound and Its Isomers: Structure and Nomenclature

The core structure of this compound is based on a 1,3-dioxolane ring. Isomerism can be introduced by modifying the substituents on this ring, most commonly by using a substituted diol in the synthesis.

This compound: The Parent Compound

This compound is the ketal derived from the condensation of ethyl acetoacetate and ethylene glycol.

-

IUPAC Name: Ethyl 2-(2-methyl-1,3-dioxolan-2-yl)acetate

-

Common Names: this compound, Apple Ketal, Applinal

-

CAS Number: 6413-10-1

-

Molecular Formula: C₈H₁₄O₄

-

Molecular Weight: 174.19 g/mol

Key Isomer: Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate

A notable structural isomer is formed when propylene glycol (propan-1,2-diol) is used in the synthesis instead of ethylene glycol. This introduces a second methyl group on the dioxolane ring at the C4 position. The presence of two chiral centers (C2 and C4) results in diastereomers (cis and trans isomers).

-

IUPAC Name: Ethyl 2-(2,4-dimethyl-1,3-dioxolan-2-yl)acetate

-

Common Names: Fraistone®, this compound B, Strawberry Ketal, Fruity Ketal[1][2]

-

CAS Number: 6290-17-1 (for the mixture of isomers)

-

Molecular Formula: C₉H₁₆O₄

-

Molecular Weight: 188.22 g/mol [1]

The relationship between this compound and its propylene glycol-derived isomer is illustrated below.

Caption: Structural relationship between this compound and its propylene glycol-derived isomer.

Physicochemical Properties

The physical and chemical properties of this compound and its key isomer are summarized below. These properties are critical for their application in various formulations and for developing purification strategies.

| Property | This compound (CAS 6413-10-1) | Isomer (CAS 6290-17-1) |

| Molecular Formula | C₈H₁₄O₄ | C₉H₁₆O₄ |

| Molecular Weight | 174.19 g/mol [3] | 188.22 g/mol [1] |

| Appearance | Colorless liquid | Colorless liquid[1] |

| Odor Profile | Strong, fruity, apple-like, woody | Fruity, apple, strawberry, anisic |

| Density | 1.085 g/cm³ @ 20°C | 1.042 g/cm³ @ 20°C[1] |

| Boiling Point | 95°C (203°F) | 85°C (185°F)[1] |

| Flash Point | 94°C (201.2°F) | 91°C (195.8°F)[1] |

| Refractive Index | 1.431 - 1.435 @ 20°C | 1.422 - 1.432 @ 20°C[1] |

| Log P (Octanol/Water) | 0.98 | 1.5[1] |

| Water Solubility | 1.893 g/L (predicted) | Slightly soluble |

Synthesis Protocols

The general synthesis for this compound and its isomers is an acid-catalyzed ketalization reaction. The workflow involves refluxing the reactants with azeotropic removal of water to drive the reaction equilibrium towards the product.

Caption: General experimental workflow for the synthesis of this compound and its isomers.

Detailed Experimental Protocol: Synthesis of this compound (CAS 6413-10-1)

This protocol is a generalized procedure based on established methods.

-